Methyltrifluorosilane

Description

Evolution of Organofluorosilane Research

The study of organosilicon compounds, which contain carbon-silicon bonds, dates back to 1863 when Charles Friedel and James Crafts synthesized the first organochlorosilane. wikipedia.org The field was significantly advanced by Frederic S. Kipping in the early 20th century, who utilized Grignard reagents to create various alkylsilanes and arylsilanes, laying the groundwork for the development of silicone polymers. wikipedia.org

The introduction of fluorine into organosilane structures marked a significant evolution, creating the sub-field of organofluorosilane chemistry. These compounds exhibit unique properties due to the high strength of the silicon-fluorine (Si-F) bond and the strong inductive effects of fluorine atoms. Research into organofunctional silanes, which possess both organic and inorganic reactivity, began in earnest in the 1940s. encyclopedia.pub These hybrid materials act as crucial "bridges" between organic polymers and inorganic substrates, enhancing adhesion and durability in composite materials. encyclopedia.pub The development of organofluorosilanes has been integral to advancing materials science, offering compounds with tailored stability, reactivity, and electronic properties. encyclopedia.pubzmsilane.com

Significance of Methyltrifluorosilane in Fundamental Organosilicon Chemistry

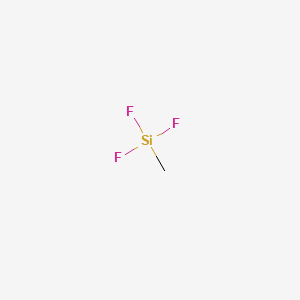

This compound is a colorless gas that serves as a quintessential model system in organosilicon chemistry. nih.gov Its importance stems from its simple, symmetric top molecular structure, which makes it an excellent candidate for detailed spectroscopic and theoretical studies. google.bjaip.orgaip.org

Spectroscopic and Structural Analysis: The compound has been extensively studied using infrared (IR) and Raman spectroscopy to assign its fundamental vibration frequencies. aip.orgaip.org These experimental studies, often coupled with quantum chemical calculations, allow for a deep understanding of the molecule's vibrational modes. nsc.ruresearchgate.netresearchgate.net The analysis of its IR absorption band contours has been used to refine the frequencies of its vibrations and to determine the isotope shifts of the Si-F bond. nsc.ru

Furthermore, nuclear magnetic resonance (NMR) studies, particularly of its fluorine and deuterium-substituted isotopologues (this compound-d3), have provided insights into molecular motion and internal rotation barriers. aip.org Electron diffraction studies have also been critical in determining its precise molecular geometry. google.bjgoogle.com

Theoretical Modeling: The simplicity of this compound makes it an ideal subject for testing and validating theoretical chemistry models. scribd.com Quantum chemical calculations have been employed to determine its equilibrium configuration, vibrational frequencies, and rotational constants. nsc.ru These theoretical predictions can be rigorously compared against the wealth of experimental data available, helping to refine computational methods that can then be applied to more complex molecules.

Below are tables summarizing some of the key physical and structural properties of this compound.

Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | CH₃F₃Si nih.gov |

| IUPAC Name | trifluoro(methyl)silane nih.gov |

| Molar Mass | 100.115 g/mol nih.gov |

| Boiling Point | -73 °C sigmaaldrich.com |

| Flash Point | -30 °C sigmaaldrich.com |

Structural Parameters of this compound

| Parameter | Method | Value |

|---|---|---|

| Si-F Bond Length | B3LYP/6-31G** nsc.ru | 1.579 Å |

| Si-C Bond Length | B3LYP/6-31G** nsc.ru | 1.802 Å |

| C-H Bond Length | B3LYP/6-31G** nsc.ru | 1.092 Å |

| F-Si-F Angle | B3LYP/6-31G** nsc.ru | 108.1° |

| F-Si-C Angle | B3LYP/6-31G** nsc.ru | 110.8° |

Vibrational Frequencies of this compound

| Vibrational Mode | Symmetry | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|---|

| Si-C stretch | A1 | 703.1 | 701.6 |

| SiF₃ symmetric stretch | A1 | 902.9 | 901.9 |

| CH₃ symmetric stretch | A1 | 3037.1 | 2920 |

| SiF₃ rock | E | 392.2 | 390.5 |

| SiF₃ asymmetric stretch | E | 993.4 | 982 |

| CH₃ asymmetric stretch | E | 3145.4 | 2994 |

Data sourced from reference nsc.ru.

Current Research Landscape and Future Directions for this compound Studies

The foundational knowledge gained from studying this compound continues to fuel its use in contemporary research, pointing toward innovative future applications.

Current Research Landscape:

Isotope Separation: A significant area of research involves the use of infrared lasers for the isotopically selective multiphoton dissociation of silicon compounds. nsc.ruacs.org this compound is a candidate molecule for this process, which is crucial for producing isotopically pure silicon for advanced electronics. nsc.ruresearchgate.net

PET Imaging: The hydrolytic stability of the Si-F bond is of great interest in the development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET). nih.gov Organofluorosilanes, including models like this compound, are studied to understand how substituents on the silicon atom affect the stability of the Si-¹⁸F bond, which is essential for designing effective PET imaging agents. nih.gov

Materials Science: this compound is explored as a precursor and building block in materials science. rsc.orgresearchgate.netgtiit.edu.cn For instance, it can be produced from the depolymerization of silicone waste, offering a pathway to recycle end-of-life polymers into valuable chemical commodities for producing new branched polymers. rsc.orgresearchgate.net It has also been mentioned in the context of developing gaseous dielectrics as potential substitutes for sulfur hexafluoride (SF₆), a potent greenhouse gas used in high-voltage equipment. google.comgoogle.com

Frustrated Lewis Pairs (FLPs): Research has explored the synthesis and reactivity of silicon-based FLPs, where this compound derivatives can act as the Lewis acid component. researchgate.net These systems are important in main-group chemistry for their ability to activate small molecules. researchgate.net

Future Directions: The future of this compound research is poised to expand on these current applications. The development of more efficient laser technologies could enhance its utility in silicon isotope enrichment. acs.org As the demand for advanced materials grows, the use of this compound as a precursor in chemical vapor deposition and polymer synthesis is likely to increase. lookchem.comnrel.gov Further theoretical and experimental studies on its derivatives will be crucial for designing next-generation ¹⁸F-PET tracers with optimal stability and for creating novel "smart materials" with responsive properties. zmsilane.comnih.govsigmaaldrich.com The push for a circular economy will also likely drive more research into the conversion of silicone waste into useful building blocks like this compound. rsc.orgresearchgate.net

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

trifluoro(methyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH3F3Si/c1-5(2,3)4/h1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHOCBLDBJFCBQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH3F3Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00958431 | |

| Record name | Trifluoro(methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

100.115 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquefied gas; [Alfa Aesar MSDS] | |

| Record name | Methyltrifluorosilane | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/18241 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

373-74-0 | |

| Record name | Trifluoromethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=373-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyltrifluorosilane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000373740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, trifluoromethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Trifluoro(methyl)silane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00958431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Trifluoromethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.155 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYLTRIFLUOROSILANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M286HMK22T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for Methyltrifluorosilane and Its Analogues

Novel Approaches in Halosilane Alkylation and Redistribution for Methyltrifluorosilane Synthesis

The synthesis of this compound can be approached through various routes, primarily involving the alkylation of a silicon tetrahalide or the redistribution of substituents on a silicon center. Traditional methods often involve the reaction of methyltrichlorosilane (B1216827) with a fluorinating agent. However, research is ongoing to develop more efficient and selective processes.

One novel approach involves the direct synthesis from methyl chloride and silicon tetrafluoride in the presence of a catalyst. This method, while challenging due to the high stability of the Si-F bond, offers a more direct route to the desired product. Another area of investigation is the catalyzed redistribution reaction between a methyl-substituted silane (B1218182), such as methyltrichlorosilane, and a fluorine source. These reactions often employ a Lewis acid catalyst to facilitate the exchange of halide and methyl groups on the silicon atom. The general scheme for such a redistribution reaction can be represented as:

n CH₃SiCl₃ + m SiF₄ ⇌ (n+m) CH₃SiF₃ + n SiCl₄

The efficiency and selectivity of this reaction are highly dependent on the catalyst, reaction temperature, and pressure. Researchers are exploring various catalytic systems to optimize the yield of this compound while minimizing the formation of other mixed halosilanes.

| Reactants | Catalyst | Product | Reference |

| Methyltrichlorosilane, Silicon Tetrafluoride | Lewis Acid | This compound | General Knowledge |

| Methyl Chloride, Silicon Tetrafluoride | Proprietary Catalyst | This compound | Research Area |

Regenerative Pathways: Depolymerization of Silicone Waste to Yield this compound Building Blocks

The growing concern over plastic and polymer waste has spurred research into chemical recycling methods. Silicone polymers, such as polydimethylsiloxane (B3030410) (PDMS), are a significant waste stream. Recent studies have demonstrated the feasibility of depolymerizing silicone waste to yield valuable organosilicon monomers, including this compound. mdpi.com

One promising method involves the use of boron trifluoride diethyl etherate (BF₃·OEt₂) as a depolymerization reagent. researchgate.net This process can effectively break down the Si-O-Si backbone of polysiloxanes, including branched and crosslinked silicones, to form fluorinated silanes. For polysiloxanes containing methyl groups, this process can yield this compound. researchgate.net The proposed reaction involves the cleavage of the siloxane bond by the Lewis acidic boron trifluoride, followed by fluoride (B91410) transfer to the silicon atom.

Another approach utilizes fluoride-catalyzed depolymerization. google.com Catalysts such as tetrabutylammonium (B224687) fluoride (TBAF) can initiate the cleavage of siloxane bonds, leading to the formation of cyclic siloxanes or, in the presence of a suitable fluorine source, fluorinated monomers. google.com These regenerative pathways not only offer a solution to silicone waste management but also provide a sustainable route to valuable chemical building blocks like this compound. mdpi.com

| Silicone Waste | Reagent/Catalyst | Key Products | Reference(s) |

| Poly(methylhydrosiloxane) | Boron trifluoride diethyl etherate | This compound, Difluoromethylsilane | mdpi.com |

| Polydimethylsiloxane (PDMS) | Gallium catalyst, Boron trichloride | (Methyl)chlorosilanes | rsc.orgcomputersciencejournals.comresearchgate.net |

| Polysiloxanes | Tetrabutylammonium fluoride (TBAF) | Cyclic siloxanes | google.com |

Mechanistic Investigations of this compound Formation Reactions

The mechanisms underlying the formation of this compound, particularly from the depolymerization of silicones, are complex and an active area of research. For the depolymerization of polysiloxanes using Lewis acids like boron trifluoride, the proposed mechanism initiates with the coordination of the Lewis acid to the oxygen atom of the siloxane bond. This coordination weakens the Si-O bond, making it susceptible to nucleophilic attack by a fluoride ion, which can be provided by the Lewis acid complex itself. The reaction proceeds through a series of bond cleavage and formation steps, ultimately leading to the formation of fluorinated silane monomers. A "backbiting" mechanism, where a reactive end of a polymer chain attacks another point on the same chain to form a cyclic product, is also considered a key pathway in these depolymerization processes. researchgate.net

In the case of fluoride-catalyzed depolymerization, the fluoride ion directly attacks the silicon atom in the polysiloxane backbone. This nucleophilic attack forms a pentacoordinate silicon intermediate, which then undergoes rearrangement and cleavage of the Si-O bond. This process can lead to the formation of smaller, often cyclic, siloxane units or, in the presence of a fluorinating agent, fluorinated monomers. The exact product distribution depends on the reaction conditions and the nature of the catalyst and substrate.

Synthesis of Phosphanyl-methyltrifluorosilane Derivatives and Related Organosilicon Compounds

The synthesis of compounds containing both phosphorus and a trifluorosilyl group, such as phosphanyl-methyltrifluorosilane, represents a specialized area of organosilicon chemistry. While specific literature on the direct synthesis of phosphanyl-methyltrifluorosilane is scarce, its preparation can be conceptually approached through established reactions in organophosphorus and organosilicon chemistry.

One potential route involves the reaction of this compound with a lithiated phosphine. The highly nucleophilic phosphide (B1233454) anion could displace a fluoride ion from the silicon center to form a Si-P bond. The reaction would likely require careful control of stoichiometry and temperature to avoid multiple substitutions or side reactions.

LiPR₂ + CH₃SiF₃ → R₂P-SiF₂CH₃ + LiF

Alternatively, a reaction between a chlorophosphine and a silyl (B83357) anion derived from this compound could be envisioned. However, generating a stable silyl anion from this compound would be challenging.

A more plausible approach may involve the reaction of a silylphosphine, which contains a Si-H bond, with a fluorinating agent. However, controlling the selectivity of the fluorination to achieve the desired phosphanyl-methyltrifluorosilane would be a significant synthetic hurdle. The synthesis of silylphosphines often involves the reaction of an alkali metal phosphide with a chlorosilane.

The synthesis of such derivatives is of interest for developing novel ligands for catalysis and as precursors to advanced materials. The presence of both a phosphorus atom and a highly electronegative trifluorosilyl group could impart unique electronic and steric properties to these molecules.

Comprehensive Spectroscopic Elucidation of Methyltrifluorosilane S Molecular Structure and Dynamics

Vibrational Spectroscopy Studies: Infrared and Raman Analyses of Methyltrifluorosilane

The vibrational characteristics of this compound (CH₃SiF₃) have been extensively investigated using both infrared (IR) and Raman spectroscopy. These complementary techniques probe the quantized vibrational energy levels of the molecule, providing insights into its structure, bonding, and symmetry. nih.gov As a molecule with C₃ᵥ symmetry, this compound possesses a total of 12 fundamental vibrational modes, which are classified into different symmetry species (A₁, A₂, and E). huji.ac.il The eleven active fundamental vibration frequencies have been assigned, with a tentative value also proposed for the inactive A₂ fundamental mode. northwestern.edu

Infrared spectroscopy, which measures the absorption of infrared radiation, is particularly sensitive to vibrational modes that induce a change in the molecule's dipole moment. researchgate.net In contrast, Raman spectroscopy detects the inelastic scattering of light and is more sensitive to vibrations that alter the polarizability of the molecule. researchgate.net Early studies of the gaseous H₃C-SiF₃ infrared spectrum covered the 2.5-36 µm region, while the Raman spectrum was observed for the liquid phase under pressure. northwestern.edu

More recent investigations have provided a more detailed analysis of the IR spectrum in the 220-3500 cm⁻¹ range. huji.ac.il These studies have been successful in refining the frequencies of the fundamental vibrations and determining the isotope shifts for the fundamental Si-F vibration corresponding to the stable isotopes of silicon. huji.ac.il The observed absorption maxima and band contours in the IR spectrum have been meticulously analyzed to assign the vibrational frequencies to specific molecular motions. huji.ac.ilnorthwestern.edu

The fundamental vibrational frequencies of this compound, as determined from experimental infrared and Raman spectra, are summarized in the table below. These frequencies correspond to various stretching and deformation modes of the molecule's chemical bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound and its Interacting Systems

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure and dynamics of molecules in solution. For this compound, both ¹⁹F and ²⁹Si NMR are particularly informative due to the presence of fluorine and silicon atoms.

Fluorine Exchange Dynamics via Dynamic NMR Spectroscopy

While specific studies on the fluorine exchange dynamics of this compound itself are not extensively detailed in the available literature, dynamic NMR spectroscopy is the principal technique for investigating such processes. Fluorine exchange can occur through various intermolecular mechanisms, and its rate can be influenced by factors such as the presence of catalysts or inhibitors. For instance, in related silicate (B1173343) systems, fluorine exchange has been shown to be catalyzed by species like HF and inhibited by F⁻ ions. These dynamic processes can be monitored by observing changes in the NMR lineshapes as a function of temperature or concentration.

The sensitivity of the ¹⁹F nucleus to its chemical environment makes it an excellent probe for studying such exchange phenomena. researchgate.net Changes in the rate of fluorine exchange would manifest as broadening or coalescence of the ¹⁹F NMR signals, from which the kinetics of the exchange process can be determined.

Silicon-29 NMR Investigations

Silicon-29 (²⁹Si) NMR spectroscopy provides direct information about the silicon environment in this compound. ²⁹Si is a spin-½ nucleus with a low natural abundance (4.7%), which can lead to lower sensitivity compared to proton NMR. huji.ac.il However, modern NMR techniques, such as polarization transfer methods, can enhance the signal intensity. The chemical shift of ²⁹Si is sensitive to the nature of the substituents attached to the silicon atom. northwestern.edu

In this compound, the silicon atom is bonded to a methyl group and three fluorine atoms. This specific substitution pattern will give rise to a characteristic chemical shift in the ²⁹Si NMR spectrum. Furthermore, the coupling between the ²⁹Si nucleus and the three equivalent ¹⁹F nuclei (¹J(²⁹Si-¹⁹F)) would result in a quartet splitting pattern in the ²⁹Si spectrum, providing further structural confirmation. The magnitude of this one-bond coupling constant is a valuable parameter for understanding the nature of the Si-F bond.

Microwave Spectroscopy: Rotational Transitions and Fine Structural Parameters of this compound

Microwave spectroscopy probes the rotational energy levels of molecules in the gas phase and provides highly precise information about their geometry and electronic structure. nih.govmdpi.com As a symmetric top molecule, this compound has two equal moments of inertia and a third, different moment of inertia along the principal symmetry axis. Its rotational spectrum is characterized by a series of nearly equally spaced lines.

Studies of the microwave spectrum of this compound have allowed for the determination of its rotational constant, B. huji.ac.il This constant is inversely related to the moment of inertia perpendicular to the principal symmetry axis and is a key parameter in determining the molecule's dimensions.

The experimentally determined rotational and centrifugal distortion constants for the ground vibrational state of this compound are presented in the table below. Centrifugal distortion constants, such as Dⱼ and Dⱼₖ, account for the slight stretching of the molecule as it rotates at higher speeds.

Correlation of Experimental Spectroscopic Data with Quantum Chemical Predictions

The experimental spectroscopic data for this compound can be effectively complemented and interpreted with the aid of quantum chemical calculations. Theoretical methods, such as density functional theory (DFT) and ab initio calculations, can predict various molecular properties, including vibrational frequencies, NMR chemical shifts and coupling constants, and rotational constants.

In the realm of vibrational spectroscopy, quantum chemical calculations are instrumental in assigning the observed infrared and Raman bands to specific normal modes of vibration. huji.ac.il By calculating the harmonic vibrational frequencies and comparing them to the experimental values, a detailed understanding of the molecular force field can be obtained. Theoretical calculations of IR intensities and Raman activities also aid in the interpretation of the experimental spectra. huji.ac.il

For NMR spectroscopy, quantum chemical methods can predict the ²⁹Si and ¹⁹F chemical shifts and spin-spin coupling constants. These calculations help in the assignment of the observed resonances and provide a deeper understanding of the electronic factors that govern these parameters.

Similarly, quantum chemical calculations can be used to predict the rotational constants and other fine structural parameters of this compound. Comparison of the calculated rotational constants with the highly accurate experimental values obtained from microwave spectroscopy serves as a stringent test of the theoretical models and can provide very precise information about the molecule's equilibrium geometry. The interplay between experimental measurements and theoretical predictions is crucial for a comprehensive understanding of the molecular structure and dynamics of this compound.

Theoretical and Computational Chemistry Studies of Methyltrifluorosilane

Computational Analysis of Molecular Geometry and Electronic Structure

One of the primary applications of computational chemistry is the determination of molecular geometry. For methyltrifluorosilane, computational methods can predict bond lengths, bond angles, and dihedral angles with high precision. qcware.commdpi.com These calculations are performed by finding the minimum energy structure on the potential energy surface. The optimized geometry provides a foundational understanding of the molecule's shape and steric properties.

Beyond molecular geometry, computational analysis provides detailed insights into the electronic structure of this compound. ub.edu This includes the calculation of the molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter that relates to the molecule's chemical reactivity and electronic transitions. nih.gov Furthermore, the distribution of electron density and the molecular electrostatic potential can be visualized, offering a map of the electron-rich and electron-poor regions of the molecule. This information is invaluable for predicting how this compound will interact with other molecules. nih.gov Natural Bond Orbital (NBO) analysis can also be employed to understand the nature of the chemical bonds and any intramolecular interactions, such as hyperconjugation. nih.gov

| Parameter | Predicted Value |

|---|---|

| Si-C Bond Length | ~1.85 Å |

| Si-F Bond Length | ~1.57 Å |

| C-H Bond Length | ~1.09 Å |

| ∠F-Si-F | ~108° |

| ∠C-Si-F | ~111° |

Thermodynamic Property Derivations from Quantum Chemical Calculations

Quantum chemical calculations are a reliable source for deriving the thermodynamic properties of molecules in the gas phase. researchgate.netmdpi.com For this compound, properties such as the standard enthalpy of formation (ΔHf°), standard entropy (S°), and heat capacity (Cv) can be calculated. These calculations typically involve computing the vibrational frequencies of the molecule from the second derivatives of the energy with respect to the atomic coordinates. These frequencies are then used in statistical mechanics formulas to obtain the thermodynamic functions.

A study on the closely related molecule, methyltrichlorosilane (B1216827) (CH₃SiCl₃), demonstrated the utility of quantum chemical calculations in evaluating its thermodynamic data. researchgate.net Similar computational approaches can be applied to this compound to provide a comprehensive set of thermodynamic data over a range of temperatures. This information is crucial for chemical engineers and scientists in modeling chemical processes and understanding the stability of the compound under various conditions.

| Property | Calculated Value |

|---|---|

| Standard Enthalpy of Formation (ΔHf°) | Data not available in search results |

| Standard Entropy (S°) | Data not available in search results |

| Heat Capacity at Constant Volume (Cv) | Data not available in search results |

Elucidation of Reaction Mechanisms and Energy Landscapes through Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions and mapping out their energy landscapes. By calculating the energies of reactants, products, and transition states, it is possible to determine reaction pathways, activation energies, and reaction rates.

Elimination reactions are another class of reactions that can be studied computationally. For instance, the competition between substitution (SN2) and elimination (E2) reactions can be investigated. mdpi.com In the case of this compound, a possible elimination reaction could involve the removal of HF to form a reactive intermediate. Computational studies could be employed to calculate the activation barriers for such a process and to determine its feasibility compared to other reaction pathways.

Frustrated Lewis Pairs (FLPs) are combinations of bulky Lewis acids and bases that are sterically hindered from forming a classical adduct. bham.ac.uknih.gov This "frustration" leads to unique reactivity, including the activation of small molecules. Given the electron-withdrawing nature of the three fluorine atoms, the silicon atom in this compound is expected to be a reasonably strong Lewis acid. Computational studies can be used to explore the potential of this compound to act as the Lewis acidic component in an FLP. nih.gov

Such studies would involve modeling the interaction of this compound with various bulky Lewis bases. ehu.es The calculations would aim to determine the geometry of the encounter complex and the thermodynamics of its formation. researchgate.net Furthermore, the ability of the putative this compound-based FLP to activate small molecules like H₂, CO₂, or olefins could be investigated by calculating the reaction pathways and activation barriers for these processes. These computational explorations could guide the design of new FLP systems for catalysis.

Conformational Analysis and Intramolecular Dynamics of this compound and Related Molecules

Theoretical and computational chemistry provide powerful tools for investigating the three-dimensional arrangement of atoms in a molecule and the dynamic processes that govern their internal motions. For this compound (CH₃SiF₃), computational studies are essential for understanding its conformational preferences and the dynamics of its internal rotors, primarily the rotation of the methyl group (-CH₃) and the trifluorosilyl group (-SiF₃) around the silicon-carbon bond.

Conformational analysis of this compound primarily focuses on the rotation around the C-Si bond. The molecule exhibits a staggered conformation as its most stable energetic minimum, where the hydrogen atoms of the methyl group are positioned between the fluorine atoms of the trifluorosilyl group. The eclipsed conformation, where the hydrogen and fluorine atoms are aligned, represents the energy maximum and is the transition state for the internal rotation.

The intramolecular dynamics of this compound are dominated by the torsional motion of the methyl group. This low-energy process can be computationally modeled to predict its vibrational frequency. Quantum-chemical calculations have been employed to determine the vibrational frequencies of this compound, which are crucial for interpreting experimental infrared (IR) spectra. These calculations help in the precise determination of vibrational frequencies and in identifying overlapped bands in rotationally unresolved spectra. snnu.edu.cn

Table 1: Calculated Vibrational Frequencies of this compound

| Symmetry | Assignment | Calculated Frequency (cm⁻¹) |

| A₁ | Si-C stretch | 698 |

| A₁ | CH₃ symmetric stretch | 2933 |

| A₁ | CH₃ symmetric deformation | 1285 |

| A₁ | SiF₃ symmetric stretch | 890 |

| A₁ | SiF₃ symmetric deformation | 450 |

| E | CH₃ asymmetric stretch | 3010 |

| E | CH₃ asymmetric deformation | 1415 |

| E | CH₃ rock | 812 |

| E | SiF₃ asymmetric stretch | 990 |

| E | SiF₃ asymmetric deformation | 350 |

| E | SiF₃ rock | 260 |

| A₂ | CH₃ torsion | ~150 |

Note: The values in this table are representative and may vary depending on the level of theory and basis set used in the computational study. The torsional frequency is often difficult to determine with high accuracy.

Computational Approaches to Isotope Effects in this compound Reactions

Computational chemistry plays a vital role in predicting and interpreting kinetic isotope effects (KIEs), which are changes in the rate of a chemical reaction when an atom in the reactants is replaced with one of its heavier isotopes. These effects provide valuable insights into reaction mechanisms and the nature of transition states. For reactions involving this compound, computational approaches can be used to model KIEs for various isotopic substitutions, such as replacing ¹H with ²H (deuterium) or ³H (tritium), ¹²C with ¹³C, or ²⁸Si with ²⁹Si or ³⁰Si.

The theoretical study of the hydrolysis of this compound offers a prime example where computational methods can elucidate reaction pathways and energetics. nih.gov The hydrolysis of fluorosilanes is a complex process, and quantum mechanical methods have been used to study the thermodynamics and activation energies of the elementary steps. nih.gov Although the existing literature on this compound hydrolysis does not explicitly detail KIE calculations, the computational frameworks employed in these studies are well-suited for such investigations. nih.gov

The calculation of KIEs typically involves the following computational steps:

Locating Stationary Points: The geometries of the reactants and the transition state for the reaction of interest are optimized using a suitable level of quantum mechanical theory (e.g., Density Functional Theory - DFT).

Frequency Calculations: Vibrational frequency calculations are performed for the optimized structures. For a transition state, this calculation should yield one imaginary frequency corresponding to the motion along the reaction coordinate.

Zero-Point Energy (ZPE) Determination: The zero-point vibrational energies for the reactant and transition state are calculated from the vibrational frequencies. The ZPE is mass-dependent and is the primary contributor to the primary KIE.

KIE Calculation: The KIE is then calculated using the principles of transition state theory, incorporating the differences in ZPE between the isotopically labeled and unlabeled species.

For the hydrolysis of this compound, a key reaction step is the nucleophilic attack of a water molecule on the silicon atom, leading to the displacement of a fluoride (B91410) ion. A computational study of the KIE for this step would involve modeling the reaction with both H₂O and D₂O, or with isotopic substitution at the silicon or carbon atoms. The calculated KIE would provide information about the extent of bond breaking and bond formation in the transition state. A significant primary KIE for the Si-¹⁸O bond formation would indicate that this bond is being formed in the rate-determining step.

Furthermore, computational studies can explore secondary KIEs, which arise from isotopic substitution at positions not directly involved in bond breaking or formation. For example, deuteration of the methyl group in this compound could lead to a secondary KIE in its hydrolysis, providing insights into changes in hybridization or steric environment at the carbon atom during the reaction.

While specific computational studies on the KIEs in this compound reactions are not detailed in the provided search results, the methodologies are well-established in the field of computational chemistry for studying reactions of other organosilicon compounds. princeton.edu These approaches provide a powerful means to complement experimental studies and gain a deeper, atomistic understanding of the reaction mechanisms of this compound.

Reactivity and Reaction Mechanism Studies of Methyltrifluorosilane

Investigation of Silicon-Fluorine Bond Cleavage Mechanisms

The silicon-fluorine bond is one of the strongest single bonds in chemistry, and its cleavage is a critical step in many reactions of methyltrifluorosilane. The mechanism of Si-F bond cleavage is highly dependent on the reaction conditions and the nature of the attacking species.

In the absence of a catalyst, the thermal decomposition of this compound to generate silicon-containing radicals is challenging due to the high bond dissociation energy of the Si-F bond. However, cleavage can be initiated by high-energy processes such as laser-induced dissociation (see Section 5.5).

More commonly, Si-F bond cleavage is facilitated by the action of nucleophiles or Lewis acids. Nucleophilic attack at the silicon center can lead to the formation of a pentacoordinate intermediate or transition state, which weakens the existing Si-F bonds and can result in the displacement of a fluoride (B91410) ion. The general mechanism can be depicted as follows:

Nu⁻ + CH₃SiF₃ → [CH₃SiF₃(Nu)]⁻ → CH₃SiF₂(Nu) + F⁻

Lewis acids can also promote Si-F bond cleavage by coordinating to a fluorine atom, thereby increasing the electrophilicity of the silicon atom and making it more susceptible to nucleophilic attack. This can be represented as:

LA + F-SiF₂(CH₃) → [LA---F---SiF₂(CH₃)] → [LA-F]⁻ + [CH₃SiF₂]⁺

Computational studies on related organofluorosilanes have provided insights into the energetics and transition states of these processes. Density Functional Theory (DFT) calculations have shown that the activation barrier for Si-F bond cleavage is significantly lowered in the presence of attacking reagents.

A key factor influencing the mechanism is the nature of the solvent. Polar solvents can stabilize the charged intermediates and transition states, thereby facilitating bond cleavage.

Intermolecular and Intramolecular Exchange Processes (e.g., Fluorine Exchange)

Fluorine exchange in this compound and related species is a dynamic process that has been investigated using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy. While intramolecular fluorine exchange (exchange between different fluorine positions on the same molecule) is not applicable to the symmetrical CH₃SiF₃, intermolecular fluorine exchange between different this compound molecules or with other fluorine-containing species is a significant reaction pathway.

Studies on the closely related methyltetrafluorosilicate anion (CH₃SiF₄⁻), which can be formed from this compound, have shown that intermolecular fluorine exchange is catalyzed by acids such as hydrogen fluoride (HF) and, to a lesser extent, by water and methanol (B129727). cdnsciencepub.com The exchange process is thought to proceed through the formation of hypervalent silicon intermediates.

The proposed mechanism for HF-catalyzed fluorine exchange involves the coordination of HF to the silicon center, followed by proton transfer and subsequent elimination of an HF molecule, resulting in the exchange of a fluorine atom. This can be conceptualized as a series of associative and dissociative steps involving six-coordinate silicon intermediates.

The rate of fluorine exchange can be monitored by ¹⁹F NMR spectroscopy by observing the collapse of spin-spin coupling patterns or through line-shape analysis. The presence of catalysts significantly accelerates the rate of exchange, leading to broadened NMR signals at room temperature. Conversely, the addition of bases like pyridine (B92270) can inhibit the exchange by competing with the catalysts for coordination to the silicon center. cdnsciencepub.com

Reactions with Nucleophiles and Electrophiles: Fundamental Pathways

The reactivity of this compound is characterized by its interactions with nucleophiles and electrophiles, primarily centered around the electrophilic silicon atom and the polarized Si-F and Si-C bonds.

Reactions with Nucleophiles:

Due to the strong electron-withdrawing effect of the three fluorine atoms, the silicon atom in this compound is highly electrophilic and readily attacked by a wide range of nucleophiles. The fundamental pathway for these reactions is nucleophilic substitution at the silicon center.

Common nucleophiles include organometallic reagents such as organolithium compounds (RLi) and Grignard reagents (RMgX). These reactions typically lead to the displacement of one or more fluoride ions and the formation of new silicon-carbon bonds. For example, the reaction with methyllithium (B1224462) could, in principle, proceed as follows:

CH₃SiF₃ + CH₃Li → (CH₃)₂SiF₂ + LiF

The reaction proceeds through a pentacoordinate silicon intermediate or transition state. The reactivity and the extent of substitution (i.e., how many fluorine atoms are replaced) depend on the stoichiometry of the reagents, the nature of the nucleophile, and the reaction conditions. Strong, hard nucleophiles favor substitution, while bulky nucleophiles may be sterically hindered.

Hydrolysis, the reaction with water, is another important nucleophilic reaction. This compound is susceptible to hydrolysis, which proceeds via nucleophilic attack of water on the silicon atom, leading to the formation of silanols and the release of hydrogen fluoride. The initial step is:

CH₃SiF₃ + H₂O → CH₃SiF₂(OH) + HF

The resulting fluorosilanols are often unstable and can undergo further hydrolysis or condensation reactions.

Reactions with Electrophiles:

The methyl group in this compound is generally unreactive towards electrophiles due to the electron-withdrawing nature of the -SiF₃ group, which deactivates the C-H bonds. The silicon center itself is electron-deficient and therefore not susceptible to electrophilic attack. The fluorine atoms, with their lone pairs of electrons, could potentially act as Lewis basic sites, but their high electronegativity and the strong Si-F bond make them poor electron donors.

Significant reaction with electrophiles would likely require harsh conditions or highly reactive electrophilic species. Under normal synthetic conditions, the chemistry of this compound is dominated by its reactions with nucleophiles.

Development of Silyl (B83357) Carbanion Chemistry and Analogous Reactivity

The generation of a carbanion on the methyl group of this compound, to form a silyl carbanion of the type [⁻CH₂SiF₃], presents a significant synthetic challenge. The strong electron-withdrawing nature of the trifluorosilyl group would be expected to stabilize the negative charge on the adjacent carbon atom through an inductive effect. However, the generation of such a species is complicated by the reactivity of the Si-F bonds.

Attempts to deprotonate the methyl group using strong bases, such as organolithium reagents, are more likely to result in nucleophilic attack at the silicon center, leading to substitution of the fluorine atoms, as discussed in the previous section.

The development of silyl carbanion chemistry has largely focused on systems where the silicon atom bears less electronegative substituents, such as alkyl or phenyl groups. For instance, α-silyl carbanions are key intermediates in the Peterson olefination reaction.

While the direct formation of a carbanion from this compound is not a well-established process, the concept of generating analogous reactivity remains an area of interest. One potential, though synthetically challenging, approach could involve reductive methods or the use of specialized reagents that can selectively abstract a proton without attacking the silicon center.

The analogous reactivity of a masked carbanion could potentially be achieved through other synthetic transformations. However, the direct development of silyl carbanion chemistry specifically from this compound is not a prominent feature of its known reactivity profile.

Laser-Induced Multiple Photon Dissociation and Isotopic Selectivity

Laser-induced multiple photon dissociation (MPD) is a technique that can be used to break specific chemical bonds in a molecule through the absorption of multiple infrared photons. This process can be isotopically selective if the absorption spectrum of the molecule shows distinct peaks for different isotopes.

Studies on chlorothis compound (CH₂ClSiF₃), a close analog of this compound, have provided valuable insights into the MPD process and its potential for silicon isotope enrichment. When subjected to irradiation with a pulsed CO₂ laser, chlorothis compound molecules can absorb multiple photons, leading to their dissociation.

The primary dissociation pathway for chlorothis compound involves the cleavage of the C-Cl bond and subsequent rearrangement, rather than the stronger Si-F or Si-C bonds. However, the principles of isotopic selectivity observed in these studies are relevant to this compound.

Silicon has three stable isotopes: ²⁸Si (92.23% natural abundance), ²⁹Si (4.68%), and ³⁰Si (3.09%). The vibrational frequencies of the Si-F bonds in this compound will be slightly different for each of these isotopes. By tuning the laser frequency to match a vibrational mode of a specific silicon isotope, it is possible to selectively excite and dissociate molecules containing that isotope.

In the case of chlorothis compound, irradiation with a CO₂ laser has been shown to achieve significant enrichment of ²⁹Si and ³⁰Si in the dissociation products. The isotopic selectivity is highly dependent on the laser wavelength and fluence.

| Parameter | Value/Observation |

|---|---|

| Molecule Studied | Chlorothis compound (CH₂ClSiF₃) |

| Laser Type | Pulsed CO₂ Laser |

| Observed Process | Multiple Photon Dissociation (MPD) |

| Isotopes of Interest | ²⁸Si, ²⁹Si, ³⁰Si |

| Outcome | Isotopic enrichment of ²⁹Si and ³⁰Si |

The efficiency of the dissociation and the degree of isotopic selectivity are influenced by several factors, including:

Laser Wavelength: Must be tuned to a specific isotopic absorption feature.

Laser Fluence (Energy per unit area): Higher fluence can increase the dissociation yield but may decrease selectivity.

Pressure: Collisions at higher pressures can lead to energy transfer between molecules, scrambling the isotopic selectivity.

These findings suggest that laser-induced multiple photon dissociation of this compound could be a viable method for silicon isotope separation, a process of significant interest for applications in the semiconductor industry and quantum computing.

Comparative Studies with Methyltrifluorosilane Analogues and Derivatives

Structural and Electronic Comparisons with Methylsilane and Halogenated Methylsilanes

The substitution of hydrogen atoms with highly electronegative fluorine atoms in the silane (B1218182) moiety significantly alters the structural and electronic landscape of the molecule. A comparison of methyltrifluorosilane with methylsilane (CH₃SiH₃) and its chlorinated counterparts, such as methyltrichlorosilane (B1216827) (CH₃SiCl₃), reveals these pronounced effects.

Gas-phase electron diffraction and microwave spectroscopy studies, supplemented by quantum chemical calculations, have provided precise data on the molecular geometries of these compounds. The introduction of fluorine atoms leads to a notable shortening of the silicon-halogen bond compared to the silicon-hydrogen bond, a consequence of the high electronegativity and small atomic radius of fluorine. This, in turn, influences the length and strength of the adjacent silicon-carbon bond.

| Parameter | This compound (CH₃SiF₃) | Methylsilane (CH₃SiH₃) | Methyltrichlorosilane (CH₃SiCl₃) |

|---|---|---|---|

| Si-C Bond Length (Å) | ~1.82 | 1.869 nist.gov | 1.85 |

| Si-X Bond Length (Å) (X=F, H, Cl) | ~1.57 (Si-F) | 1.483 (Si-H) nist.gov | ~2.02 (Si-Cl) |

| ∠C-Si-X (°) (X=F, H, Cl) | ~113 | 110.5 (∠C-Si-H) nist.gov | ~111 |

| ∠X-Si-X (°) (X=F, H, Cl) | ~105 | 108.4 (∠H-Si-H) nist.gov | ~108 |

Note: Data for this compound and Methyltrichlorosilane are approximate values derived from computational studies and related experimental data. Precise experimental values from a single source for all parameters are not consistently available.

Influence of Fluorine Substituents on Silicon-Carbon Bond Characteristics

The three fluorine atoms in this compound exert a powerful inductive (-I) effect, withdrawing electron density from the silicon atom. This has profound consequences for the silicon-carbon bond. The increased positive charge on the silicon atom strengthens the electrostatic attraction to the carbon atom of the methyl group, which can lead to a shortening and strengthening of the Si-C bond compared to less substituted silanes.

The bond dissociation energy (BDE) is a key indicator of bond strength. In the series of methylsilanes, substituent effects play a crucial role. While methyl substitution on silicon generally has a minor effect on the Si-C BDE, halogen substitution significantly increases it. The Si-C bond in this compound is expected to be considerably stronger than in methylsilane due to the stabilizing effect of the electronegative fluorine atoms on the silicon center. gelest.combohrium.comencyclopedia.pub This increased bond strength reduces the likelihood of homolytic cleavage of the Si-C bond.

Furthermore, the polarity of the Si-C bond is altered. In methylsilane, the bond is polarized towards carbon due to its higher electronegativity (C: 2.55 vs. Si: 1.90). In this compound, the strong electron withdrawal by the fluorine atoms makes the silicon atom significantly more electrophilic, thereby increasing the polarity of the Si-C bond. This enhanced polarity influences the molecule's reactivity, particularly towards nucleophiles.

| Compound | Si-C Bond Dissociation Energy (kcal/mol) | Qualitative Si-C Bond Polarity |

|---|---|---|

| Methylsilane (CH₃SiH₃) | ~88.3 sci-hub.ru | Siδ+-Cδ- |

| This compound (CH₃SiF₃) | Significantly > 88.3 (Estimated) | Siδ++-Cδ- (Increased polarity) |

| Tetramethylsilane ((CH₃)₄Si) | ~89.4 sci-hub.ru | Siδ+-Cδ- |

Reactivity Differentiations Among Related Organofluorosilanes

The reactivity of organofluorosilanes is distinct from that of other organohalosilanes, particularly organochlorosilanes. A key reaction that highlights this difference is hydrolysis. While the hydrolysis of methyltrichlorosilane is rapid and highly exothermic, the hydrolysis of this compound is thermodynamically unfavorable and kinetically much slower. nsc.ru Theoretical studies indicate that the hydrolysis of fluorosilanes is highly endothermic. nsc.ru The subsequent substitution of fluorine atoms becomes even more thermodynamically unfavorable. nsc.ru This contrasts sharply with trichlorosilanes, where each successive hydrolysis step is typically more facile. nsc.ru

The reactivity of organofluorosilanes towards Lewis acids also provides a point of comparison. The strong Si-F bond makes fluoride (B91410) abstraction more difficult compared to chloride abstraction from analogous chlorosilanes. However, very strong Lewis acids can interact with the fluorine atoms, potentially activating the molecule for subsequent reactions. The presence of the electron-withdrawing fluorine atoms renders the silicon atom in this compound highly electrophilic, making it susceptible to attack by strong nucleophiles, although the strength of the Si-F bond presents a high barrier for substitution.

Studies on Specific Derivatives (e.g., Chlorothis compound, Allyltrifluorosilane, Methyltrichlorosilane)

Chlorothis compound (CH₂ClSiF₃): This derivative introduces a reactive C-Cl bond, adding another layer of functionality. Studies on the infrared multiple photon dissociation (IRMPD) of chlorothis compound have shown that its decomposition pathway involves the transfer of the chlorine atom from carbon to silicon, yielding methylene (B1212753) (:CH₂) and trifluorochlorosilane (SiF₃Cl). The presence of the α-chlorine atom has been noted to significantly improve the multiple photon dissociation characteristics and enhance isotopic selectivity compared to other silicon compounds.

Allyltrifluorosilane (CH₂=CHCH₂SiF₃): The allyl group in this derivative introduces a site of unsaturation, opening up possibilities for a range of reactions not available to this compound. The electron-withdrawing SiF₃ group influences the electronic properties of the allyl moiety. Allyltrifluorosilane can potentially undergo electrophilic addition reactions at the double bond, although the reactivity would be modulated by the inductive effect of the trifluorosilyl group. It can also be a precursor for the formation of allyl-substituted silicon polymers or be used in cross-coupling reactions.

Methyltrichlorosilane (CH₃SiCl₃): As a widely used industrial chemical, methyltrichlorosilane serves as a primary precursor for silicones. Its three reactive Si-Cl bonds readily undergo hydrolysis, even with atmospheric moisture, to form silanols (CH₃Si(OH)₃), which then condense to produce highly cross-linked polysiloxane networks (silicone resins). nih.gov This high reactivity with water is a defining characteristic that distinguishes it from this compound. nih.gov Alcoholysis reactions with alcohols like methanol (B129727) yield alkoxysilanes, such as trimethoxymethylsilane (B72481) (CH₃Si(OCH₃)₃). nih.gov The vigorous and exothermic nature of its reaction with water underscores the difference in reactivity imparted by chlorine versus fluorine substituents on silicon. nih.gov

| Compound | Key Structural Feature | Notable Reactivity |

|---|---|---|

| Chlorothis compound | Contains Si-F and C-Cl bonds | Undergoes IRMPD via Cl transfer from C to Si. |

| Allyltrifluorosilane | Contains a C=C double bond | Potential for electrophilic addition and polymerization. |

| Methyltrichlorosilane | Contains three reactive Si-Cl bonds | Rapid and exothermic hydrolysis to form polysiloxanes. nih.gov |

Advanced Research Applications of Methyltrifluorosilane in Chemical Science

Methyltrifluorosilane as a Key Intermediate and Building Block in Polymer Science and Silicone Chemistry

This compound serves as a crucial precursor and building block in the synthesis of advanced polymeric and silicone materials. Its trifluorosilyl functional group imparts unique reactivity and properties to the resulting polymers.

The synthesis of branched polymers is an area of significant interest due to their unique rheological and mechanical properties compared to their linear counterparts. While the direct use of this compound for this purpose is a subject of ongoing research, related organosilanes are catalytically polymerized to form branched polysilanes. nih.gov For instance, the strong organoborane Lewis acid B(C6F5)3 has been shown to catalyze the polymerization of phenylsilane (B129415) at elevated temperatures, resulting in a branched polysilane with an irregular substitution pattern. nih.gov This type of metal-free polymerization highlights the potential for similar catalytic systems to be applied to other silanes, including this compound, to create novel branched polymer architectures.

In the realm of functionalized silicones, the incorporation of fluorine atoms can lead to materials with enhanced thermal stability, chemical resistance, and specific surface properties. nih.govkoreascience.kr The hydrosilylation reaction is a common industrial process for creating a wide variety of organosilicon compounds, including functionalized silicone monomers that can be subsequently polymerized. sciepub.com While specific examples detailing the direct use of this compound in these reactions are still emerging in the literature, its structure makes it a prime candidate for the synthesis of fluoro-functionalized silicone resins. These resins are typically prepared through the co-hydrolysis and polycondensation of various organosilane precursors. mdpi.comsilibasesilicone.com

The development of a circular economy for silicone materials is a critical step towards sustainability in the chemical industry. bioengineer.orgelkem.com Chemical recycling through depolymerization is a promising strategy to break down silicone waste into valuable monomers that can be used to produce new, high-purity silicones. bioengineer.orgelkem.commdpi.com

Table 1: this compound in Polymer and Silicone Applications

| Application Area | Role of this compound | Key Research Findings |

| Branched Polymers | Potential precursor | Related silanes like phenylsilane can be catalytically polymerized to form branched structures, suggesting a potential route for this compound. nih.gov |

| Functionalized Silicones | Potential building block | The trifluoro-functional group can impart desirable properties such as thermal and chemical resistance to silicone materials. nih.govmdpi.com |

| Circular Economy | Product of depolymerization | Can be produced from the depolymerization of polymethylhydrosiloxane (B1170920) (PMHS) waste, providing a valuable monomer for new silicone synthesis. researchgate.net |

Catalytic Applications and Roles in Reaction Development

Beyond its role as a building block, this compound and related compounds are also being explored for their potential in catalytic processes and the development of new chemical reactions.

Dehydrocoupling reactions, which involve the formation of element-element bonds with the concurrent loss of hydrogen gas, are a clean and efficient method for synthesizing inorganic and organometallic polymers and molecules. cardiff.ac.uk These reactions can be catalyzed by various compounds, including those from the main group. cardiff.ac.uk While the direct catalytic participation of this compound in dehydrocoupling is not yet extensively documented, the dehydrogenative coupling of other hydridosilanes (RSiH3) to silicon surfaces is a known process. dtic.mil This suggests the potential for fluorinated silanes like this compound to participate in similar reactions, possibly leading to the formation of novel silicon-based materials with unique properties.

As mentioned previously, this compound is a product of the depolymerization of certain silicone wastes. researchgate.net The process itself is a form of catalysis, where a reagent like boron trifluoride diethyl etherate facilitates the breakdown of the polymer chain. researchgate.net The Lewis acid, in this case, boron trifluoride, activates the Si-O bonds of the silicone, making them susceptible to cleavage and rearrangement to form the fluorinated silane (B1218182) products. researchgate.net The ability to generate this compound through this catalytic depolymerization is a key aspect of its role in the circular economy of silicones.

Table 2: Catalytic and Reaction Development Roles of this compound

| Reaction Type | Role of this compound | Mechanistic Insight |

| Dehydrocoupling | Potential Participant | Related hydridosilanes undergo dehydrocoupling, suggesting a possible reaction pathway for this compound. cardiff.ac.ukdtic.mil |

| Depolymerization | Product | Formed from the catalytic depolymerization of polymethylhydrosiloxane waste using a Lewis acid catalyst like BF3OEt2. researchgate.net |

Exploration in Precision Chemical Synthesis and Organic Transformations

While the broader applications of many silanes in organic synthesis are well-established, the specific utility of this compound is an area of active investigation. For instance, other fluorinated silane reagents are used for the introduction of fluorinated methyl groups into organic molecules, a common strategy in medicinal chemistry to alter the properties of drug candidates. researchgate.net The reactivity of this compound suggests its potential as a reagent in similar transformations.

Furthermore, it has been noted that this compound can react with fatty esters to form products with specific conformational properties. cymitquimica.com This indicates its potential for use in the modification of bio-based molecules and the synthesis of novel functional materials derived from natural feedstocks. The development of new catalytic systems and reaction conditions will likely expand the utility of this compound in precision organic synthesis.

Methodologies for Silicon Isotope Separation Utilizing this compound

The separation of silicon isotopes is crucial for various advanced applications, and methodologies employing this compound (CH3SiF3) have been explored, primarily centered around infrared laser-induced multiphoton dissociation (IRMPD). This technique leverages the isotopic shifts in the vibrational frequencies of molecules, allowing for the selective excitation and dissociation of molecules containing a specific silicon isotope.

The foundational principle for this isotopic selectivity lies in the mass difference between silicon isotopes (²⁸Si, ²⁹Si, and ³⁰Si), which results in distinct absorption frequencies for Si-F bonds in this compound molecules. The isotope shifts for the symmetric Si-F stretching vibration in CH3SiF3 have been calculated and observed, amounting to approximately 6.6 cm⁻¹ for ²⁹Si and 13.2 cm⁻¹ for ³⁰Si, relative to the most abundant ²⁸Si isotope. nsc.ru This significant isotopic shift allows for the precise tuning of infrared lasers to selectively excite one isotopic variant of the molecule.

Research has demonstrated the feasibility of this method through experiments involving the irradiation of this compound with a pulsed carbon dioxide (CO₂) laser. epo.org In these experiments, natural abundance this compound is subjected to laser radiation at a specific wavenumber that corresponds to the absorption frequency of a targeted silicon isotope. This selective absorption of multiple photons leads to the dissociation of the CH3SiF3 molecule.

One documented experiment utilized a CO₂ laser to irradiate this compound gas at a pressure of 1 Torr. The resulting molecular fragments were then analyzed using mass spectrometry to determine the isotopic composition. The dissociation of this compound under these conditions was found to produce fragments, such as SiF₃⁺, where the enrichment of specific silicon isotopes could be measured. epo.org

The effectiveness of the isotope separation is quantified by comparing the natural abundance of silicon isotopes with their abundance in the molecular fragments after laser irradiation. The table below presents data from an experiment where this compound was irradiated with the P(22) line of a CO₂ laser.

| Silicon Isotope | Natural Abundance (%) | Abundance after Irradiation with Collimated Laser Rays (%) | Abundance after Irradiation with Focused Laser Rays (%) |

|---|---|---|---|

| ²⁸Si | 92.23 | 77.64 | 79.94 |

| ²⁹Si | 4.67 | 12.42 | 8.87 |

| ³⁰Si | 3.10 | 9.94 | 11.19 |

The data clearly indicates a significant enrichment of the heavier silicon isotopes, ²⁹Si and ³⁰Si, in the SiF₃⁺ fragment post-irradiation, with a corresponding depletion of the lighter ²⁸Si isotope. This demonstrates the selective dissociation of the heavier isotopologues of this compound under the experimental conditions. The degree of enrichment can be influenced by laser parameters such as fluence (energy per unit area) and focusing. For instance, experiments have shown that both collimated and focused laser beams can achieve isotopic enrichment, with focused beams at a fluence of 5.6 J/cm² also yielding a notable increase in the abundance ratios of ²⁹Si and ³⁰Si. epo.org

By selectively decomposing the this compound molecules containing certain silicon isotopes, the remaining, unreacted gas becomes enriched in the other isotopes. This process allows for the separation and collection of silicon with a modified isotopic composition, which is valuable for applications in electronics and quantum computing. nsc.ru The methods utilizing this compound showcase the potential for efficient, laser-based separation of silicon isotopes. epo.org

Environmental Behavior and Transformation Research Relevant to Organofluorosilanes

Academic Methodologies for Environmental Fate Analysis of Organosilicon Compounds

The environmental fate of organosilicon compounds is evaluated through a combination of laboratory studies, field monitoring, and computational modeling. nih.gov Key parameters considered include chemical reactivity and physical properties like vapor pressure, water solubility, and molecular weight, which determine the distribution of the substance in the environment. nih.gov

Analytical techniques are fundamental to detecting and quantifying these compounds in environmental samples. A primary method involves gas chromatography-mass spectrometry (GC-MS), which is particularly effective for identifying and measuring volatile methyl siloxanes like D3, D4, D5, L2, L3, and L4. mdpi.com Sample collection for such analysis can be performed using various techniques, including impingers, micro-impingers, and adsorption on active carbon. mdpi.com

Multimedia fate and transport models are also critical tools. nih.gov These models provide a framework for understanding and predicting the environmental behavior of substances by simulating their movement and accumulation across different environmental media (air, water, soil, sediment). nih.gov However, the unique physicochemical properties of organosilicon compounds, which often differ significantly from conventional organic chemicals, necessitate careful selection and parameterization of these models. nih.gov

A summary of common methodologies is presented in the table below.

| Methodology | Description | Application to Organosilicon Compounds | Key Considerations |

| Laboratory Degradation Studies | Controlled experiments to measure rates of hydrolysis, photolysis, and biodegradation. | Essential for determining the primary degradation pathways and half-lives under specific conditions (e.g., pH, temperature, microbial activity). | Results must be extrapolated carefully to complex environmental conditions. |

| Field Monitoring | Collection and analysis of environmental samples (air, water, soil, sediment, biota) from various locations. | Provides real-world data on the occurrence, distribution, and concentration of compounds like methylsiloxanes. mdpi.com | Can be challenging due to low concentrations and the need for sensitive analytical methods. |

| Analytical Chemistry | Techniques used to identify and quantify compounds in samples. | Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method for volatile methyl siloxanes. mdpi.com | Method development is needed to handle diverse and complex environmental matrices. |

| Multimedia Fate and Transport Models | Computer simulations that predict the distribution and persistence of chemicals in the environment. | Used to estimate long-range transport potential and overall environmental persistence of volatile methylsiloxanes. nih.gov | Requires accurate input parameters (e.g., partition coefficients), which can be difficult to obtain for organosilanes. nih.gov |

Mechanistic Research on Degradation Pathways in Environmental Matrices (e.g., Hydrolysis, Photolysis, Biodegradation)

The environmental persistence of organofluorosilanes is determined by their susceptibility to various degradation processes. The primary pathways are hydrolysis, photolysis, and biodegradation.

Hydrolysis: Hydrolysis is a critical degradation pathway for many organosilicon compounds, particularly those with hydrolyzable groups like alkoxy, chloro, or fluoro substituents. gesamp.orgguidechem.com For methyltrifluorosilane, the silicon-fluorine (Si-F) bonds are susceptible to cleavage by water. This process is analogous to the well-studied hydrolysis of alkoxysilanes (like methyltrimethoxysilane) and chlorosilanes. gesamp.orgguidechem.com The reaction involves the nucleophilic attack of water on the silicon atom, leading to the stepwise replacement of fluoride (B91410) ions with hydroxyl (-OH) groups, forming methylsilanetriol (B1219558) (CH₃Si(OH)₃) and hydrofluoric acid.

The rate of hydrolysis is significantly influenced by environmental factors such as pH and temperature. guidechem.com Generally, the reaction is faster in acidic or alkaline conditions compared to neutral pH. guidechem.comresearchgate.net The resulting silanols are reactive intermediates that can subsequently undergo condensation reactions to form more complex siloxane oligomers and polymers. scispace.com

Photolysis: Photodegradation, or photolysis, involves the breakdown of chemical compounds by light energy. This pathway is particularly relevant for substances present in the atmosphere or surface waters. acs.org Fluoroalkylsilane substances used as surface coatings are inevitably exposed to light, and studies have shown their potential to degrade via reactions with hydroxyl radicals (•OH) generated photochemically in the environment. acs.org While specific photolysis data for this compound is limited, its presence in the atmosphere would make it a candidate for such transformation processes.

Biodegradation: Organosilicon compounds are generally characterized by their resistance to microbial degradation. nih.govresearchgate.net The silicon-carbon (Si-C) bond is stable, and the silicon-oxygen (Si-O) backbone of siloxanes is also recalcitrant to microbial attack. researchgate.net Research indicates that hydrolysis is an essential prerequisite for the biodegradation of some organosilicon substances. researchgate.net Once hydrolysis occurs, microorganisms may be able to metabolize the organic portion of the molecule, but the resulting inorganic silicon-containing products (silanols, silicates) are not biodegradable. researchgate.net

The presence of fluorine atoms further increases resistance to biodegradation. The high strength of the carbon-fluorine (C-F) bond makes many fluorinated organic compounds environmentally persistent. nih.govmdpi.com Therefore, the complete mineralization of this compound through biodegradation is considered highly improbable.

| Degradation Pathway | Description | Relevance to this compound | Influencing Factors | Anticipated Products |

| Hydrolysis | Cleavage of chemical bonds by reaction with water. | A primary and likely rapid degradation pathway due to the reactive Si-F bonds. gesamp.org | pH, Temperature, Water availability. guidechem.com | Methylsilanetriol, Hydrofluoric acid, Siloxanes. |

| Photolysis | Degradation initiated by the absorption of light energy. | Potentially significant for atmospheric fate through reactions with hydroxyl radicals. acs.org | Light intensity, Presence of photosensitizers. | Transformation products from radical reactions. |

| Biodegradation | Breakdown of organic matter by microorganisms. | Considered highly unlikely to be a significant pathway due to the stability of Si-C and C-F bonds. researchgate.netmdpi.com | Microbial community, Nutrient availability. | Negligible degradation expected. |

Theoretical Modeling of Environmental Transformation Processes for Organofluorosilanes

Theoretical modeling is a vital tool for predicting the environmental behavior of chemicals when experimental data is scarce. Multimedia fate and transport models are used to simulate the distribution, accumulation, and persistence of chemicals like volatile methylsiloxanes (VMS). nih.gov These models integrate a compound's physicochemical properties with environmental parameters to forecast its partitioning between air, water, soil, and biota.

For organofluorosilanes, a key challenge in modeling is the accurate estimation of input parameters. Properties like the octanol-water partition coefficient (Kow) and the organic carbon-water (B12546825) partition coefficient (Koc) are critical for predicting how a substance sorbs to soil and sediment. nih.gov Standard empirical estimation methods used for common organic compounds may not be appropriate for organosilanes due to their unique chemical structure and properties. nih.gov

Uncertainties in modeling the fate of these compounds include:

The temperature dependence of partition coefficients. nih.gov

The ultimate fate of atmospheric reaction products. nih.gov

The influence of metabolism on trophic transfer and bioaccumulation. nih.gov

Developing specific quantitative structure-activity relationship (QSAR) models for organofluorosilanes could improve the accuracy of these predictions by relating molecular structure to environmental properties and reactivity.

Assessment of Factors Influencing Persistence and Mobility of Fluorinated Organosilanes in Environmental Systems

The persistence and mobility of organofluorosilanes determine their potential to contaminate environmental compartments far from their source.

Mobility: Mobility describes the potential for a chemical to move through the environment. Key factors influencing mobility include:

Volatility: this compound is a gas at standard conditions, indicating high volatility. This property facilitates its rapid distribution and long-range transport in the atmosphere. nih.gov

Sorption: In soil and aquatic systems, mobility is governed by the compound's tendency to sorb to solid particles. Organosilicon compounds generally adsorb onto particles, which reduces their mobility in water and causes them to accumulate in sediments. gesamp.org The interaction of the hydrolysis products (silanols) with soil and sediment minerals will likely lead to strong sorption, limiting the mobility of the silicon-containing degradates in the subsurface. nih.gov

Water Solubility: While this compound itself reacts with water rather than dissolving, the solubility of its hydrolysis products will influence their transport in aquatic systems.

Q & A

Q. What safety protocols are critical when handling methyltrifluorosilane in laboratory settings?

this compound is highly toxic and reacts violently with water, requiring stringent safety measures. Essential protocols include:

- Use of NIOSH/EN 166-certified face shields and safety goggles to prevent eye exposure .

- Double-gloving with chemically resistant gloves (e.g., nitrile) and proper removal techniques to avoid skin contact .

- Full-body chemical-resistant suits to mitigate inhalation risks, especially given its classification as a corrosive gas .

- Pre-experiment hazard assessments, as outlined in Prudent Practices in the Laboratory, to evaluate risks specific to reaction scale and lab infrastructure .

Q. How can researchers design experiments to minimize risks during this compound synthesis or usage?

Experimental design should prioritize:

- Risk assessment : Evaluate hazards using frameworks like the ACS Hazard Assessment in Research Laboratories, focusing on reactivity with solvents (e.g., acetonitrile) and byproduct generation .

- Controlled environments : Conduct reactions in fume hoods with inert gas purging to prevent moisture-induced decomposition .

- Emergency protocols : Pre-plan neutralization steps for spills (e.g., using dry sand instead of water) and ensure access to emergency respiratory equipment .